1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
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Overview
Description
1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stages of synthesis . The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Agriculture: The compound can be used as a fungicide to inhibit the growth of fungi and bacteria on crops.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea involves its interaction with biological targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share a similar heterocyclic structure and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazoles: Known for their pharmacological activities, such as antitumor and antimicrobial properties.
Thiazoles: These compounds are used in drugs for treating allergies, hypertension, and bacterial infections.
Uniqueness
1-Amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is unique due to the presence of both the oxadiazole and thiourea moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a versatile compound in scientific research.
Properties
IUPAC Name |
1-amino-3-[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS2/c1-18-10-15-14-8(16-10)6-2-4-7(5-3-6)12-9(17)13-11/h2-5H,11H2,1H3,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYMITUDSECBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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